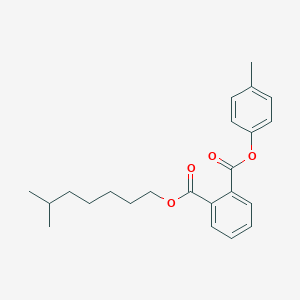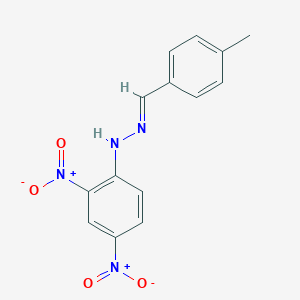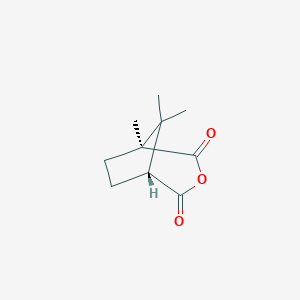
Endosulfan éther
Vue d'ensemble
Description
Endosulfan ether is a derivative of endosulfan, an organochlorine pesticide. It is one of the metabolites formed during the degradation of endosulfan. Endosulfan ether is known for its persistence in the environment and potential toxicity to aquatic and terrestrial organisms . It is a part of the broader class of cyclodiene pesticides, which have been widely used in agriculture to control pests.
Applications De Recherche Scientifique
Endosulfan ether has several applications in scientific research:
Environmental Chemistry: Studying the degradation pathways and persistence of organochlorine pesticides in the environment.
Toxicology: Investigating the toxic effects of endosulfan metabolites on aquatic and terrestrial organisms.
Analytical Chemistry: Developing methods for the detection and quantification of endosulfan and its metabolites in environmental samples.
Mécanisme D'action
Target of Action
Endosulfan ether, like its parent compound endosulfan, primarily targets the gamma-aminobutyric acid (GABA) receptors in the brain . GABA is a major inhibitory neurotransmitter in the mammalian central nervous system, and its receptors play a crucial role in maintaining the balance between neuronal excitation and inhibition .
Mode of Action
Endosulfan ether acts as a non-competitive GABA inhibitor . It binds to the GABA-gated chloride channel receptors, inhibiting GABA-induced chloride flux across membranes in the central nervous system . This disruption of normal physiological processes can lead to hyperactivity, nausea, dizziness, headaches, and even convulsions .
Biochemical Pathways
Endosulfan ether is involved in several biochemical pathways. It is a product of the photochemical degradation of endosulfan under ultraviolet light . The degradation pathway involves the formation of endosulfan diol, its transformation to endosulfan ether, and finally, complete degradation . Endosulfan ether, along with endosulfan diol and endosulfan lactone, are intermediates in endosulfan degradation by microorganisms, indicating that the degradation occurs via the hydrolysis pathway .
Result of Action
The result of endosulfan ether’s action is primarily neurotoxicity . It disrupts the normal functioning of the central nervous system, leading to a range of symptoms from hyperactivity to convulsions . It also poses a threat to human health and a wide spectrum of aquatic and terrestrial species .
Action Environment
Endosulfan ether’s action, efficacy, and stability are influenced by environmental factors. It is relatively stable to light in the visible spectrum but is subjected to photochemical degradation under ultraviolet light . Its persistence in various environmental compartments and its potential for bioaccumulation can lead to long-term environmental contamination and harm to higher trophic levels .
Analyse Biochimique
Biochemical Properties
Endosulfan ether, like its parent compound endosulfan, interacts with various enzymes, proteins, and other biomoleculesIt is known that endosulfan and its derivatives can induce oxidative stress, leading to the production of reactive oxygen species . This suggests that endosulfan ether may interact with antioxidant enzymes and other proteins involved in oxidative stress responses.
Cellular Effects
Endosulfan ether can have significant effects on various types of cells and cellular processes. For instance, exposure to endosulfan can lead to DNA damage, triggering a compromised DNA damage response . This suggests that endosulfan ether may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of endosulfan ether is not fully understood. Studies on endosulfan suggest that it exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is likely that endosulfan ether shares some of these mechanisms of action.
Temporal Effects in Laboratory Settings
Endosulfan ether, due to its stability and persistence, can have long-term effects on cellular function in both in vitro and in vivo studies . Over time, the effects of endosulfan ether may change due to its degradation and the subsequent formation of other metabolites .
Dosage Effects in Animal Models
In animal models, the effects of endosulfan ether likely vary with different dosages. High doses of endosulfan have been shown to cause significant reproductive damage in Swiss albino mice . It is possible that endosulfan ether could have similar dosage-dependent effects.
Metabolic Pathways
Endosulfan ether is involved in the metabolic pathways of endosulfan degradation . It is formed through the hydrolysis pathway of endosulfan degradation
Transport and Distribution
Endosulfan ether, like endosulfan, is likely transported and distributed within cells and tissues. Endosulfan is known to be widely distributed in the environment and can be detected in soil, sediments, air, water, and vegetation . It is likely that endosulfan ether shares similar transport and distribution characteristics.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Endosulfan ether can be synthesized through the reductive dechlorination of endosulfan isomers and their metabolites using zero-valent metals. This process involves the sequential electron transfer at the metallic surface, leading to the loss of chlorine atoms from the parent molecule . The reaction conditions typically involve the use of nano zero-valent iron or magnesium as the reducing agents.
Industrial Production Methods: Industrial production of endosulfan ether is not common due to its status as a degradation product rather than a primary compound. it can be produced in laboratory settings for research purposes using the aforementioned synthetic routes.
Analyse Des Réactions Chimiques
Types of Reactions: Endosulfan ether undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form endosulfan sulfate and other oxidized metabolites.
Reduction: Reductive dechlorination is a key reaction, leading to the formation of less chlorinated products.
Photodegradation: Exposure to UV light can lead to the formation of endosulfan diol, endosulfan lactone, and hydroxy endosulfan ether.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and other reactive oxygen species.
Reduction: Zero-valent metals such as nano zero-valent iron and magnesium are used.
Photodegradation: UV light is the primary source for photodegradation reactions.
Major Products Formed:
Oxidation: Endosulfan sulfate, endosulfan lactone.
Reduction: Less chlorinated derivatives of endosulfan ether.
Photodegradation: Endosulfan diol, endosulfan lactone, hydroxy endosulfan ether.
Comparaison Avec Des Composés Similaires
Endosulfan: The parent compound, widely used as a pesticide.
Endosulfan sulfate: A major metabolite formed through the oxidation of endosulfan.
Endosulfan lactone: Another degradation product formed through photodegradation.
Endosulfan diol: Formed through photodegradation and hydrolysis.
Uniqueness: Endosulfan ether is unique due to its specific formation pathway through reductive dechlorination and its persistence in the environment. Unlike other metabolites, it retains the chlorinated skeleton of the parent compound, making it a significant marker for studying the degradation and environmental impact of endosulfan .
Propriétés
IUPAC Name |
1,7,8,9,10,10-hexachloro-4-oxatricyclo[5.2.1.02,6]dec-8-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl6O/c10-5-6(11)8(13)4-2-16-1-3(4)7(5,12)9(8,14)15/h3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPWHXBGVRURFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CO1)C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0052704 | |
| Record name | Endosulfan ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3369-52-6 | |
| Record name | Endosulfan ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3369-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Endosulfan ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003369526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC37660 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37660 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Endosulfan ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0052704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Endosulfan ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B213050.png)





